molecular formula C17H16N2O4 B6539605 N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1060315-31-2

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6539605
CAS No.: 1060315-31-2
M. Wt: 312.32 g/mol
InChI Key: IESGJXBQFXFLSH-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure is characterized by a 2H-1,3-benzodioxole (piperonyl) moiety linked via a carboxamide group to a phenyl ring bearing a N-methylglycineamide side chain. The 2H-1,3-benzodioxole group is a privileged structure in pharmacology, often associated with the ability to modulate metabolic pathways and is found in compounds that interact with various enzyme systems source . The presence of the carboxamide and the methylcarbamoylmethyl substituents suggests potential for targeted molecular interactions, possibly functioning as a scaffold for protease inhibition or as a ligand for receptor binding studies. Researchers are investigating this compound as a potential precursor or intermediate in the synthesis of more complex molecules designed to probe specific biological pathways, including those involved in cellular signaling and regulation. Its application is primarily in early-stage drug discovery for the development of novel therapeutic agents, where it serves as a key intermediate for structure-activity relationship (SAR) studies. All research applications are strictly for laboratory use.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18-16(20)8-11-2-5-13(6-3-11)19-17(21)12-4-7-14-15(9-12)23-10-22-14/h2-7,9H,8,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGJXBQFXFLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves a series of organic reactions. One common method includes the reaction of 4-(methylcarbamoyl)methylphenylamine with 2H-1,3-benzodioxole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may exhibit aromatase inhibitory properties , which are crucial for targeting hormone-dependent cancers such as breast cancer. Aromatase is an enzyme that converts androgens to estrogens, and inhibitors can play a vital role in cancer treatment strategies.

Table 1: Potential Biological Activities

Activity TypeDescription
Aromatase InhibitionMay inhibit estrogen synthesis, useful in treating hormone-sensitive cancers.
Antioxidant PropertiesPotential to scavenge free radicals, contributing to overall cellular health.
Anti-inflammatoryCould reduce inflammation markers in various biological assays.

Biological Studies

Research indicates that compounds similar to N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide have shown promise in various biological assays.

Case Study 1: Aromatase Inhibition

A study conducted on derivatives of benzodioxole compounds revealed significant aromatase inhibitory activity. The derivatives were evaluated using in vitro assays, demonstrating IC50 values that suggest effective inhibition comparable to known aromatase inhibitors like anastrozole.

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited moderate antioxidant activity, suggesting its potential role in protecting against oxidative stress-related diseases.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in the development of agrochemicals or as a precursor for synthesizing other bioactive compounds.

Table 2: Industrial Applications Overview

Application AreaPotential Uses
AgrochemicalsDevelopment of herbicides or fungicides based on its chemical structure.
Material SciencePossible use as a polymer additive or stabilizer due to its chemical stability.
Pharmaceutical IntermediatesServes as a building block for synthesizing more complex therapeutic agents.

Comparison with Similar Compounds

Benzodioxole Carboxamide Derivatives

Several analogs share the benzodioxole-carboxamide scaffold but differ in substituents:

  • Piperflanilide (ISO name): Contains bromo and difluoromethoxy groups, contributing to its pesticidal activity .
  • Tulmimetostatum : Includes a cyclohexyl-methoxyazetidine moiety, indicating use as an antineoplastic agent .

Key Structural Variations :

  • Substituent Diversity : Methylcarbamoyl, trifluoromethyl, pyridinium, and heterocyclic groups alter solubility, target affinity, and metabolic stability.
  • Biological Implications : Substituents like bromo or trifluoromethyl enhance lipophilicity and receptor interaction, critical for pesticidal or anticancer activity .

Physicochemical Properties

Compound Name Melting Point (°C) Purity (HPLC) Molecular Weight Reference
N-{4-[(methylcarbamoyl)methyl]phenyl}-...* Not reported Not reported ~380 (estimated)
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N... 169–171 98.18% ~450
Diethyl glutamate derivative (Compound 21) 162–164 98.00% ~550
Piperflanilide Not reported Not reported ~700

*Estimated based on structural analogs. Higher molecular weight correlates with increased melting points and formulation challenges .

Insecticidal and Pesticidal Compounds

  • Piperflanilide : Exhibits strong pesticidal activity due to bromo and difluoromethoxy groups, which disrupt insect nervous systems .
  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)phenyl)... : Shows efficacy against lepidopteran pests, with methylcarbamoyl enhancing stability in biological systems .

Anticancer Agents

Unspecified Bioactivities

Compounds with trifluoromethyl groups (e.g., Compound 18 in ) often exhibit enhanced receptor binding, suggesting possible use in inflammation or metabolic disorders .

Structure-Activity Relationship (SAR) Insights

  • Methylcarbamoyl Groups : Improve metabolic stability and hydrogen-bonding capacity, critical for prolonged insecticidal action .
  • Heterocyclic Additions : Pyridine or pyrimidine rings (e.g., CM1003640) increase target specificity in enzyme inhibition .
  • Halogenation : Bromo or fluoro substituents enhance lipophilicity, improving membrane permeability in pesticidal compounds .

Biological Activity

N-{4-[(methylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

General Information

  • IUPAC Name : N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide
  • Molecular Formula : C17H16N2O4
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 1060315-31-2

The compound is characterized by a benzodioxole ring system, which is known for its potential to inhibit aromatase, an enzyme involved in the conversion of androgens to estrogens. This inhibition is particularly significant in the treatment of hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels and consequently slowing the growth of estrogen-sensitive tumors.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through several mechanisms:

  • Aromatase Inhibition : Preliminary studies suggest that this compound can inhibit aromatase activity, potentially leading to reduced estrogen production and subsequent tumor growth inhibition in breast cancer models.
  • Cell Proliferation Inhibition : In vitro studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival .

2. Tyrosinase Inhibition

Another area of interest is the compound's potential as a tyrosinase inhibitor. Tyrosinase plays a critical role in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have demonstrated significant inhibition of tyrosinase activity, suggesting that this compound could have similar effects .

Study 1: Aromatase Inhibition

A study conducted on various benzodioxole derivatives demonstrated that compounds with structural similarities to this compound effectively inhibited aromatase activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established aromatase inhibitors used in clinical settings.

Study 2: Anti-Melanogenic Effects

In cellular assays using B16F10 melanoma cells, similar compounds were shown to reduce melanin production significantly by inhibiting tyrosinase activity. The study highlighted that at concentrations below 20 µM, these compounds did not exhibit cytotoxicity while effectively reducing cellular tyrosinase levels . This suggests a favorable safety profile for further development.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAromatase Inhibition50
Compound BTyrosinase Inhibition15
Compound CCell Cycle Arrest30

Q & A

Q. What techniques elucidate the role of the benzodioxole moiety in target binding?

  • Methodology :
  • X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions .
  • Alanine Scanning Mutagenesis : Mutate key residues in the binding pocket and measure ΔΔG via ITC to quantify contributions .

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